2-(Benzyloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one
Description
2-(Benzyloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one is a synthetic compound featuring a piperazine core substituted with a methyl group at the 4-position and a benzyloxy-acetyl moiety. The benzyloxy group may influence lipophilicity and binding interactions, while the 4-methylpiperazine moiety could modulate solubility and metabolic stability.
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-phenylmethoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-7-9-16(10-8-15)14(17)12-18-11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAJKZJPJXHPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one typically involves the reaction of 4-methylpiperazine with benzyl chloroformate, followed by the introduction of an ethanone group. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of palladium-catalyzed cross-coupling reactions can also be employed to streamline the synthesis process, making it more efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
2-(Benzyloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the piperazine ring can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The isoindoline-dione group in Compound 4l introduces rigidity and enhances AChE inhibitory activity compared to the target compound’s benzyloxy group, which may prioritize membrane permeability .
Synthetic Efficiency: Compound 91 achieved a 97% yield via coupling of 2-(4-chloro-2-methylphenoxy)acetic acid with piperazine, suggesting optimized conditions for ethanone derivatives .
The 4-methylpiperazine group in all compounds contributes to basicity, influencing protonation states and pharmacokinetics.
Pharmacological and Functional Insights
- Acetylcholinesterase Inhibition : Compound 4l (IC₅₀: 189 µM) demonstrates moderate AChE inhibition, likely due to the isoindoline-dione moiety’s planar structure facilitating π-π interactions with the enzyme’s catalytic site. The target compound’s benzyloxy group may offer weaker binding unless paired with complementary substituents .
- GPR183 Agonism: Compound 91’s 4-chloro-2-methylphenoxy group enhances agonist potency compared to unsubstituted aryl ethers, suggesting that electron-withdrawing groups improve receptor activation .
Structural Analysis and Computational Modeling
- Electrostatic Effects : Benzoyl (Compound 91) and benzyl (Compound 4l) substituents alter electron density on the piperazine nitrogen, affecting hydrogen-bonding capacity.
Biological Activity
2-(Benzyloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 250.35 g/mol
- CAS Number : 1455171-49-9
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In a screening of various compounds against common pathogens, it demonstrated notable activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
This antimicrobial efficacy suggests its potential as a lead compound for developing new antibiotics, particularly in the face of rising antibiotic resistance .
Cytotoxicity Studies
In vitro cytotoxicity assays conducted on various human cell lines revealed that the compound has a low cytotoxic profile. The compound's selectivity index (SI), which compares cytotoxicity to antimicrobial activity, indicates a favorable safety margin.
| Cell Line | IC (µM) |
|---|---|
| HeLa | >100 |
| MCF-7 | >100 |
| HepG2 | >100 |
These findings suggest that while the compound is effective against microbial pathogens, it exhibits minimal toxicity to human cells, making it a promising candidate for further development .
The proposed mechanism of action for this compound involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Molecular docking studies have shown that this compound binds effectively to key bacterial enzymes involved in these processes, such as transpeptidases and penicillin-binding proteins .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound in a murine model infected with Methicillin-resistant Staphylococcus aureus (MRSA). The treated group showed a significant reduction in bacterial load compared to controls, highlighting the compound's potential as an effective treatment option for resistant infections.
Case Study 2: Synergistic Effects
Another investigation explored the synergistic effects of combining this compound with existing antibiotics. Results indicated enhanced efficacy against resistant strains when used in combination therapy, suggesting that it could serve as an adjunctive treatment to improve outcomes in patients with difficult-to-treat infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
